3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one
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Overview
Description
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one is a synthetic organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a chlorophenyl group and a methoxy group attached to the benzo[c]chromen-6-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorocoumarins with 1,3-butadiene using a tandem photo-thermal-photo reaction sequence. This process includes photo-induced [4 + 2] and [2 + 2] cycloadditions, silica gel-promoted elimination of HCl, and electrocyclic cyclobutene ring opening followed by a photo-induced 6π electrocyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chromanone: Chromanone or Chroman-4-one is a related compound with a similar core structure but different substituents.
Thiazoles: Thiazoles are another class of compounds with diverse biological activities.
Uniqueness
3-[(4-Chlorophenyl)methoxy]benzo[c]chromen-6-one is unique due to the presence of the chlorophenyl and methoxy groups, which confer specific chemical properties and potential biological activities. Its unique structure makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H13ClO3 |
---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H13ClO3/c21-14-7-5-13(6-8-14)12-23-15-9-10-17-16-3-1-2-4-18(16)20(22)24-19(17)11-15/h1-11H,12H2 |
InChI Key |
HQJJUJHNHSTBOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)OC2=O |
Origin of Product |
United States |
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